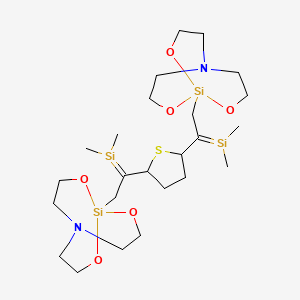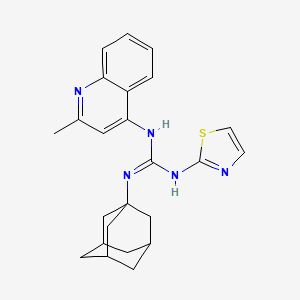
Guanidine, 1-(1-adamantyl)-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, 1-(1-adamantyl)-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)- is a complex organic compound that features a guanidine core substituted with adamantyl, quinolyl, and thiazolyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, 1-(1-adamantyl)-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. The starting materials often include adamantane derivatives, quinoline derivatives, and thiazole derivatives. The guanidine core can be introduced through nucleophilic substitution reactions, where the amine groups react with cyanamide or other guanidine precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Guanidine, 1-(1-adamantyl)-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated solvents, strong bases or acids, and appropriate nucleophiles or electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, such as antiviral, antibacterial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or catalysts.
作用機序
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
Guanidine derivatives: Compounds with similar guanidine cores but different substituents.
Adamantane derivatives: Compounds featuring the adamantyl group, known for their stability and rigidity.
Quinoline derivatives: Compounds with the quinoline structure, often used in pharmaceuticals.
Thiazole derivatives: Compounds containing the thiazole ring, which are common in bioactive molecules.
Uniqueness
Guanidine, 1-(1-adamantyl)-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)- is unique due to its combination of functional groups, which may confer specific properties such as enhanced stability, bioactivity, or reactivity compared to other similar compounds.
特性
CAS番号 |
72042-02-5 |
|---|---|
分子式 |
C24H27N5S |
分子量 |
417.6 g/mol |
IUPAC名 |
2-(1-adamantyl)-1-(2-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C24H27N5S/c1-15-8-21(19-4-2-3-5-20(19)26-15)27-22(28-23-25-6-7-30-23)29-24-12-16-9-17(13-24)11-18(10-16)14-24/h2-8,16-18H,9-14H2,1H3,(H2,25,26,27,28,29) |
InChIキー |
WQLJPDHETNRRQI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC34CC5CC(C3)CC(C5)C4)NC6=NC=CS6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)
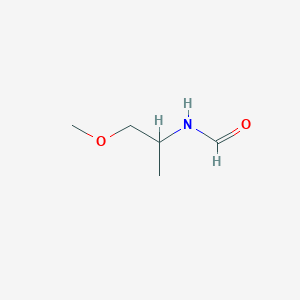
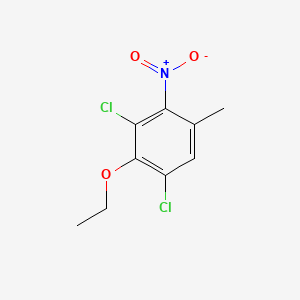
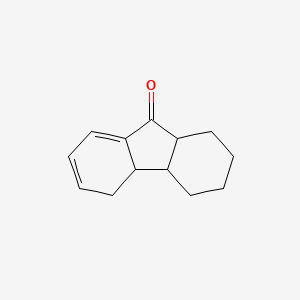
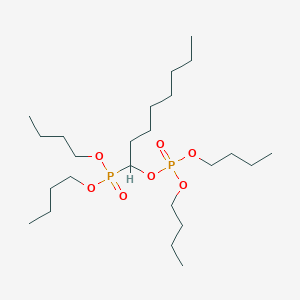
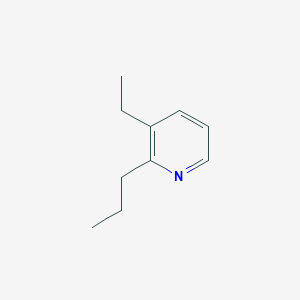
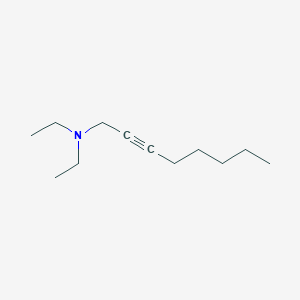
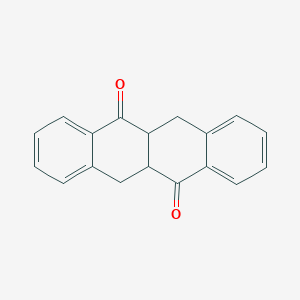
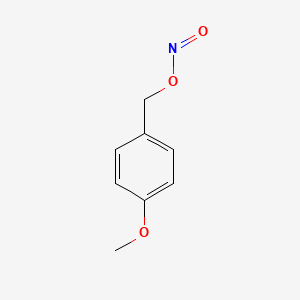
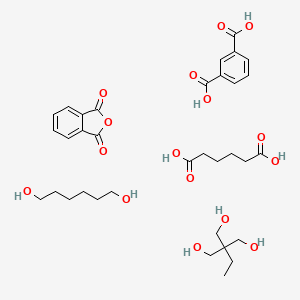
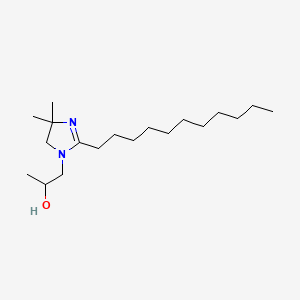
![2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one](/img/structure/B14459192.png)
